Product packaging for Gallium 2-ethylhexanoate(Cat. No.:CAS No. 67969-68-0)

Gallium 2-ethylhexanoate

Cat. No.: B1606430
CAS No.: 67969-68-0
M. Wt: 499.3 g/mol
InChI Key: CMTDWDRSVXZCDI-UHFFFAOYSA-K
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Description

Significance of Metal Carboxylates in Contemporary Chemistry

Metal carboxylates, also known as metal soaps, are a class of chemical compounds where a metal ion is bonded to one or more carboxylate anions. pgmsmetal.com These compounds are formed from the reaction of metal salts with carboxylic acids. pgmsmetal.comwisdomlib.org Their significance in modern chemistry is extensive, primarily due to their versatile roles as precursors, catalysts, and functional additives.

A primary area of application for metal carboxylates is in the synthesis of metal oxide nanomaterials. wisdomlib.org Through processes like thermal decomposition, these compounds serve as reliable precursors for creating finely tuned nanoparticles with specific properties. wisdomlib.org This makes them crucial in the fields of nanotechnology and materials science. wisdomlib.org

Furthermore, metal carboxylates are widely employed as catalysts in numerous industrial and research settings. They facilitate a range of chemical reactions, including oxidation, hydrogenation, and polymerization. pgmsmetal.comamericanelements.com For instance, cobalt carboxylates are used as oxidation catalysts in the production of nylon precursors, while others are used to accelerate the curing of resins in coatings and printing inks. dic-global.com Their ability to act as dryers in paints, curing agents in polymers, and adhesion promoters highlights their functional versatility. dic-global.com The interplay between the metal ion and the organic carboxylate group imparts unique characteristics that can be tailored for specific chemical processes. pgmsmetal.com

Overview of Gallium 2-Ethylhexanoate (B8288628) as a Research Focus

Gallium 2-ethylhexanoate is an organometallic compound that functions as a gallium source soluble in organic solvents. americanelements.com This solubility is a key property that makes it highly useful in non-aqueous systems for applications in materials science and catalysis. americanelements.com As a member of the ethylhexanoate family of carboxylates, it is utilized in catalysis for oxidation and polymerization and as an adhesion promoter. americanelements.com

Recent research has highlighted its role as a precursor in the synthesis of advanced materials. For example, it has been investigated as a gallium source for creating blue-emitting Indium Gallium Phosphide (B1233454) (InGaP) alloy quantum dots. rsc.org Studies have explored its synthesis from different starting materials, such as trimethylgallium (B75665) (TMGa) and gallium iodide. rsc.org Research indicates that the synthesis pathway can influence the final structure of the compound, with the use of monomeric precursors like TMGa leading to the formation of monomeric gallium tri-2-ethylhexanoate. rsc.org This level of control at the molecular level is critical for producing materials with desired electronic and optical properties. researchgate.net

Below is a table detailing the chemical identity of this compound.

PropertyValue
CAS Number 67969-68-0 chemical-suppliers.eu
Molecular Formula C24H45GaO6 chemical-suppliers.euchemwhat.com
Molecular Weight 499.33 g/mol chemwhat.com
IUPAC Name gallium;2-ethylhexanoate americanelements.com
Synonyms Gallium tris(2-ethylhexanoate), Tris(2-ethylhexanoic acid)gallium salt americanelements.comchemical-suppliers.eu

This table is generated based on data from multiple sources. americanelements.comchemical-suppliers.euchemwhat.com

A key research finding is the difference in carboxylate substitution when this compound is synthesized from different precursors. The table below summarizes findings from a comparative study.

PrecursorResulting StructureKey Observation
Gallium Iodide (dimeric) Partial substitutionBridging halogen atoms in the precursor are difficult to replace, leading to incomplete substitution by the carboxylate group. rsc.org
Trimethylgallium (monomeric) Monomeric Gallium tri-2-ethylhexanoateThe monomeric nature of the precursor allows for complete substitution of the methyl groups by carboxylates, yielding a monomeric product. rsc.org

This table summarizes research findings on the synthesis of this compound. rsc.org

Historical Context of Gallium Organometallic Chemistry in Research

The story of gallium chemistry begins before the element's discovery. In 1870, Dmitri Mendeleev, in developing his periodic table, predicted the existence and properties of an element he called "eka-aluminium," which would reside between aluminum and indium. rsc.orgrsc.org Just five years later, in 1875, the French chemist Paul-Émile Lecoq de Boisbaudran discovered gallium using spectroscopy, and its properties closely matched Mendeleev's predictions. rsc.orgrsc.orgchemistrytalk.org

The development of organogallium chemistry followed decades later. The first reported organometallic compound of gallium was triethylgallium (B73383) (Et3Ga), described by Dennis and Patnode in 1932. rsc.org This synthesis marked a significant step in exploring the chemistry of this unique metal.

Organogallium(III) compounds, such as the trialkyls (R3Ga), are typically monomeric. wikipedia.org This contrasts with their lighter group 13 counterparts, organoaluminum compounds, which tend to form bridged dimers. wikipedia.org This difference in structure is attributed to the decreasing Lewis acidity down the group (Al > Ga > In). wikipedia.org Organogallium compounds are generally less reactive than organoaluminum compounds but can be synthesized through methods like transmetallation or the use of Grignard or organolithium reagents. wikipedia.org This foundational chemistry has paved the way for the synthesis and investigation of more complex organogallium compounds like this compound for modern research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45GaO6 B1606430 Gallium 2-ethylhexanoate CAS No. 67969-68-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67969-68-0

Molecular Formula

C24H45GaO6

Molecular Weight

499.3 g/mol

IUPAC Name

gallium;2-ethylhexanoate

InChI

InChI=1S/3C8H16O2.Ga/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

CMTDWDRSVXZCDI-UHFFFAOYSA-K

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ga+3]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ga+3]

Other CAS No.

67969-68-0

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Gallium 2 Ethylhexanoate

Diverse Synthetic Routes to Gallium 2-Ethylhexanoate (B8288628)

The synthesis of gallium 2-ethylhexanoate can be achieved through several distinct pathways, including carboxylate substitution reactions, derivatization of organogallium compounds, and electrolytic methods.

Carboxylate Substitution Reactions from Gallium Precursors

A primary method for synthesizing this compound involves the reaction of a gallium precursor with 2-ethylhexanoic acid or its salt. rsc.orgrsc.org Common gallium precursors include gallium(III) halides (like gallium iodide), gallium nitrate (B79036), and gallium oxides. rsc.orgrsc.orgresearchgate.net

One approach involves dissolving a gallium halide, such as gallium iodide (GaI₃), in a suitable solvent like anhydrous methanol (B129727). rsc.orgrsc.org Subsequently, 2-ethylhexanoic acid and a base, for instance, sodium hydroxide (B78521) (NaOH), are added to the solution. rsc.orgrsc.org This leads to a carboxylate substitution reaction where the halide or other leaving groups on the gallium atom are replaced by 2-ethylhexanoate ligands, resulting in the formation of a white precipitate of this compound. rsc.orgrsc.org The reaction is typically carried out at room temperature. rsc.orgrsc.org

Similarly, gallium nitrate can be used as a starting material. In a process known as double decomposition, an ammonium (B1175870) soap of 2-ethylhexanoic acid is first prepared and then mixed with an aqueous solution of gallium nitrate. researchgate.net Ligand exchange reactions can also be employed, where gallium oxide or hydroxide is reacted with 2-ethylhexanoic acid, often with a catalyst like acetic acid. researchgate.net

The nature of the gallium precursor significantly impacts the structure of the resulting this compound. For example, using dimeric gallium halides like Ga₂I₆ can lead to the formation of dimeric gallium carboxylates, such as Ga₂I₂(RCOO⁻)₄, due to the strong bonding of the bridging halides. rsc.orgrsc.org

Organogallium Compound Derivatization for this compound Synthesis

Another synthetic route utilizes organogallium compounds as precursors. Trimethylgallium (B75665) (TMGa) is a notable example of such a precursor. rsc.orgrsc.org The synthesis involves reacting TMGa, often dissolved in a solvent like trioctylphosphine (B1581425) (TOP), with 2-ethylhexanoic acid. rsc.orgrsc.org This reaction is typically performed at elevated temperatures, for example, 200°C, for a set duration. rsc.orgrsc.org

The derivatization of TMGa leads to the substitution of its methyl groups with 2-ethylhexanoate ligands. rsc.orgrsc.org First-principles Density Functional Theory (DFT) calculations suggest that the formation of gallium tri-2-ethylhexanoate from monomeric TMGa is a thermodynamically favorable process. rsc.orgrsc.org Spectroscopic analysis, such as Fourier-transform infrared spectroscopy (FTIR), confirms the replacement of methyl groups with carboxylate groups by showing a distinctive C-O stretching peak. rsc.orgrsc.org This method has been shown to produce monomeric gallium tri-2-ethylhexanoate. rsc.orgrsc.org

Organogallium compounds can be synthesized through methods like transmetalation, for instance, by reacting gallium metal with dimethylmercury, or by using organolithium or Grignard reagents with gallium trichloride. wikipedia.org These organogallium compounds then serve as the starting point for derivatization into this compound.

Electrolytic Synthesis Approaches for Metal 2-Ethylhexanoates

Electrolytic methods offer an alternative pathway for the synthesis of metal 2-ethylhexanoates, including, in principle, this compound. google.com This process involves an electrolytically assisted chemical reaction between a metal and a carboxylic acid in the presence of a solvent and an electroconductive additive. google.com

In this setup, the metal to be converted into a carboxylate, which would be gallium in this case, is used as the anode. google.com The electrolyte consists of a mixture of 2-ethylhexanoic acid, a low-weight aliphatic alcohol like methanol as a solvent, and an electroconductive agent such as an alkali metal or ammonium salt of 2-ethylhexanoic acid. google.com An ion-exchange membrane often separates the anode and cathode compartments of the electrolyzer. google.com

When an electric current is passed through the solution, the metal anode dissolves, reacting with the 2-ethylhexanoic acid to form the metal 2-ethylhexanoate. google.com The product may then precipitate out of the solution upon cooling. google.com The process parameters, such as current, temperature, and reaction time, are controlled to optimize the yield and purity of the product. google.com While specific examples in the provided search results focus on lead, bismuth, and iron, the methodology is adaptable for other metals like gallium by using a gallium anode.

Impact of Starting Materials and Reaction Conditions on Synthesis Outcome

The choice of starting materials and the specific reaction conditions employed have a profound effect on the synthesis of this compound, influencing its structure, nuclearity, and purity.

The precursor selection is a critical factor. For instance, the use of gallium iodide (GaI₃), which exists in equilibrium with its dimeric form Ga₂I₆, tends to yield dimeric gallium carboxylate structures. rsc.orgrsc.org The strong bridging halide bonds in the dimer are not easily replaced, leading to partially substituted products like Ga₂I₂(RCOO⁻)₄. rsc.orgrsc.org In contrast, starting with a monomeric precursor like trimethylgallium (TMGa) facilitates the formation of monomeric gallium tri-2-ethylhexanoate, as the methyl groups are more readily substituted by carboxylate ligands. rsc.orgrsc.org

Reaction conditions such as temperature and solvent also play a significant role. The synthesis from TMGa and 2-ethylhexanoic acid is conducted at an elevated temperature of 200°C, which promotes the reaction to completion. rsc.orgrsc.org In the electrolytic synthesis of metal 2-ethylhexanoates, the temperature is typically maintained between 50-55°C. google.com The choice of solvent, such as methanol in the electrolytic method or toluene/xylene in other carboxylate preparations, can influence the solubility of reactants and products, and thus the reaction rate and product isolation. arxiv.org

Furthermore, the stoichiometry of the reactants is crucial for controlling the final product. In the synthesis from gallium iodide, using an excess of sodium 2-ethylhexanoate is intended to drive the reaction towards complete carboxylate substitution. rsc.org However, elemental analysis has shown that even with excess carboxylate, the product derived from gallium iodide remains a dimeric, partially substituted species. rsc.org This highlights the dominant role of the precursor's inherent structure.

Mechanistic Investigations of Carboxylate Ligand Exchange and Formation

The formation of this compound from its precursors involves carboxylate ligand exchange, a process whose mechanism depends on the nature of the starting materials.

In the case of gallium halide precursors like gallium iodide, the ligand exchange is incomplete. The mechanism is constrained by the high activation energy required to break the bonds of the bridging halides in the dimeric Ga₂I₆ structure. rsc.org This results in the formation of stable, dimeric, and partially substituted gallium carboxylates. rsc.org

Conversely, the reaction of trimethylgallium (TMGa) with 2-ethylhexanoic acid proceeds via a more straightforward substitution mechanism. DFT calculations indicate that the formation of gallium tri-2-ethylhexanoate from monomeric TMGa is highly favorable thermodynamically, with a significant negative change in energy. rsc.orgrsc.org Spectroscopic evidence from FTIR shows the disappearance of vibrational peaks associated with the methyl groups of TMGa and the appearance of a characteristic C-O stretching peak from the carboxylate group, confirming the ligand exchange. rsc.orgrsc.org Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry further supports the formation of a monomeric structure with fully substituted carboxylate groups. rsc.orgrsc.org

Ligand exchange reactions are a general method for preparing metal alkanoates. researchgate.net For instance, metal acetates can be reacted with an excess of a higher alkanoic acid to form the corresponding higher alkanoate. researchgate.net This type of exchange is driven by the volatility of the displaced acetic acid, which can be removed from the reaction mixture.

Structural Characterization and Coordination Chemistry of Gallium 2 Ethylhexanoate

Elucidation of Molecular and Aggregate Structures

The aggregation state of gallium 2-ethylhexanoate (B8288628) is a critical aspect of its chemistry, with evidence pointing towards the existence of monomeric and the potential for dimeric and larger aggregated structures.

Monomeric and Dimeric Structural Motifs

Gallium 2-ethylhexanoate has been identified primarily in a monomeric form, particularly when synthesized from monomeric precursors like trimethylgallium (B75665). In this motif, a central gallium ion is coordinated by three 2-ethylhexanoate ligands, corresponding to the formula Ga(C₈H₁₅O₂)₃. This structure is supported by mass spectrometry data which shows a molecular weight consistent with the monomeric species.

Table 1: Mass Spectrometry Data for Monomeric this compound
Analytical TechniqueObserved m/zTheoretical Molar Mass (monomer)Structural Assignment
LDI-TOF497.52~500 DaGallium tri-2-ethylhexanoate

While the monomer is a well-evidenced form, dimeric structures are also plausible. The general tendency of organogallium complexes to aggregate suggests that under certain conditions, such as when using dimeric gallium halide precursors, a dimeric motif could form. In such a structure, bridging 2-ethylhexanoate ligands would likely connect two gallium centers. Gallium(I) compounds, in particular, are known to exhibit equilibria between monomeric and dimeric states. ed.ac.uk

Oligomeric and Polymeric Architectures

Beyond simple monomers and dimers, organogallium compounds are known to form larger aggregates, including trimers and higher polymers. While specific, well-characterized oligomeric or polymeric structures of pure this compound are not extensively detailed in the literature, the formation of such architectures is a known feature of metal carboxylate chemistry. These larger structures are typically formed through a network of bridging carboxylate ligands that link multiple gallium centers, creating extended chains or more complex three-dimensional frameworks. The formation and stability of these larger assemblies can be influenced by factors such as solvent and temperature.

Analysis of Carboxylate Ligand Binding Modes

The structural diversity of this compound is fundamentally rooted in the versatility of the carboxylate group as a ligand. Carboxylate ligands can coordinate to metal ions in several distinct modes, which dictates the resulting molecular complexity. researchgate.net

Monodentate Coordination Modes

In a monodentate coordination mode (denoted as κ¹), the 2-ethylhexanoate ligand binds to a single gallium ion through only one of its two oxygen atoms. wikipedia.orgebrary.net This is the simplest form of interaction and results in an open, non-cyclic coordination. ebrary.net This binding mode is a fundamental component in the construction of coordination complexes and can be found in various metal carboxylate structures. wikipedia.orgebrary.net

Chelating Coordination Modes

The 2-ethylhexanoate ligand can also act as a chelating agent (denoted as κ²), where both oxygen atoms of the carboxylate group bind to the same gallium ion. wikipedia.orgbritannica.com This forms a stable, closed-ring structure known as a chelate. ebrary.netbritannica.com Chelation is a common binding mode for carboxylates and generally leads to more stable complexes compared to their monodentate counterparts due to the chelate effect. wikipedia.orgebrary.netbritannica.com

Bridging Coordination Modes

The bridging coordination mode is crucial for the formation of dimeric, oligomeric, and polymeric structures. In this mode, the 2-ethylhexanoate ligand acts as a linker, binding to two or more different gallium ions simultaneously. ebrary.net This can occur in several configurations (e.g., syn-syn, syn-anti) and is responsible for building the extended architectures observed in many metal carboxylate complexes. researchgate.net The ability of the carboxylate group to bridge metal centers is a key factor in the aggregation of this compound beyond simple monomeric units. ebrary.net

Spectroscopic Probing of Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the molecular structure and chemical bonding in this compound. By probing the interactions of the compound with electromagnetic radiation, methods such as Fourier Transform Infrared (FTIR) spectroscopy, Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) provide detailed insights into its vibrational characteristics, molecular weight, elemental composition, and the electronic state and coordination of the central gallium atom.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints and Ligand Environment

FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the 2-ethylhexanoate ligand bonded to the gallium center. The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the molecule.

The most informative region in the FTIR spectrum of metal carboxylates is where the carboxylate group (COO⁻) stretching vibrations appear. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands are highly sensitive to the coordination mode of the ligand. The difference between the wavenumbers of these two bands (Δν = νₐₛ - νₛ) is a critical diagnostic parameter used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. uwaterloo.ca

In the case of this compound, the FTIR spectrum shows prominent peaks corresponding to C-H stretching and carboxylate stretching modes. researchgate.net Analysis of the carboxylate region can reveal the nature of the Ga-O bond. A larger Δν value (typically >200 cm⁻¹) suggests a monodentate coordination, whereas a smaller Δν value (<150 cm⁻¹) is indicative of a bidentate chelating or bridging mode. uwaterloo.ca The presence of multiple peaks in this region could indicate a mixture of different coordination environments within the compound, possibly due to the formation of oligomeric structures. uwaterloo.ca

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
C-H Stretching2850 - 3000Vibrations of C-H bonds in the ethyl and hexyl groups of the ligand. uwaterloo.ca
Asymmetric Carboxylate Stretching (νₐₛ)1500 - 1720Asymmetric stretching of the C=O and C-O bonds in the coordinated carboxylate group. Its position is sensitive to the binding motif. uwaterloo.ca
Symmetric Carboxylate Stretching (νₛ)~1415Symmetric stretching of the C-O bonds in the coordinated carboxylate group. uwaterloo.ca

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) for Molecular Weight and Structural Fragments

LDI-TOF-MS is a soft ionization technique used to determine the molecular weight and obtain structural information about thermally labile molecules like this compound. In this method, the sample is irradiated with a pulsed laser, causing desorption and ionization of the analyte molecules, often with minimal fragmentation. The resulting ions are then accelerated into a field-free drift tube, and their mass-to-charge (m/z) ratio is determined by measuring their time of flight.

The LDI-TOF mass spectrum of this compound can reveal the presence of molecular ions, providing a direct measurement of its molecular weight. For instance, the spectrum might show peaks corresponding to species such as [Ga(O₂CR)₂]⁺ or other fragments, where R is the 2-ethylhexyl group. The observation of specific fragments gives clues about the compound's structure and the relative strengths of its chemical bonds. The isotopic pattern of gallium (⁶⁹Ga and ⁷¹Ga) would also be reflected in the mass spectrum, providing a clear signature for gallium-containing fragments. researchgate.net

Observed m/zPossible Fragment AssignmentInformation Gained
Variable[Ga(C₈H₁₅O₂)₃ + H]⁺Molecular weight of the parent compound (monomer).
Variable[Ga(C₈H₁₅O₂)₂]⁺Loss of one 2-ethylhexanoate ligand, confirming ligand identity.
Variable[Ga(C₈H₁₅O₂)]₂⁺Indication of dimeric or oligomeric structures.

X-ray Photoelectron Spectroscopy (XPS) for Gallium Chemical State Determination

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a sample is irradiated with X-rays, photoelectrons are emitted from the core levels of atoms. The binding energy of these electrons is characteristic of the element and its oxidation state. rsc.orgrsc.org

For this compound, XPS is used to confirm the presence of gallium, oxygen, and carbon and, most importantly, to determine the chemical state of the gallium atom. The binding energies of the Ga 3d and Ga 2p₃/₂ core levels are analyzed. The chemistry of gallium is typically dominated by the +1 and +3 oxidation states. researchgate.net In this compound, gallium is expected to be in the +3 oxidation state, bonded to the oxygen atoms of the carboxylate ligands. This would result in a characteristic binding energy for the Ga 3d peak, typically observed around 20.5 eV for Ga₂O₃. researchgate.netthermofisher.com The exact position is influenced by the specific ligand environment, but it would be significantly shifted from the binding energy of metallic gallium (Ga⁰), which is found at approximately 18.3-18.7 eV. thermofisher.complasmacoatings.ro Analysis of the Ga 2p₃/₂ peak, found around 1118.0 eV for Ga₂O₃, provides confirmatory evidence. thermofisher.complasmacoatings.ro

Gallium SpeciesTypical Ga 3d Binding Energy (eV)Typical Ga 2p₃/₂ Binding Energy (eV)Reference
Ga⁰ (metallic)18.3 - 18.71116.4 - 1116.7 thermofisher.complasmacoatings.ro
Ga₂O (Ga⁺)~20.1~1118.0 researchgate.netplasmacoatings.ro
Ga₂O₃ (Ga³⁺)20.5 - 20.71118.0 - 1118.8 researchgate.netthermofisher.complasmacoatings.ro
Ga(OH)₃ (Ga³⁺)~21.6N/A plasmacoatings.ro

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Environment

XAS is a technique used to determine the local geometric and/or electronic structure of matter. It provides information on the oxidation state, coordination chemistry, and the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For this compound, analysis of the Ga K-edge XANES region would provide critical information about the oxidation state and coordination geometry of the gallium center. The energy position of the absorption edge is highly correlated with the oxidation state of the absorbing atom; for gallium, the edge shifts to higher energy as the oxidation state increases from Ga(I) to Ga(III). osti.gov Furthermore, the features in the pre-edge and the shape of the edge itself are sensitive to the coordination environment (e.g., tetrahedral vs. octahedral). osti.govresearchgate.net The EXAFS region, which contains oscillations past the absorption edge, could be analyzed to determine the Ga-O bond distances and the number of nearest oxygen neighbors (the coordination number) with high precision. This would directly reveal the local structure around the central gallium atom.

Computational and Theoretical Insights into this compound Structure

Alongside experimental techniques, computational chemistry provides a powerful avenue for understanding the structure and stability of this compound at a molecular level. Theoretical models, particularly those based on quantum mechanics, can predict molecular geometries, energies, and other properties.

Density Functional Theory (DFT) Calculations for Energetic Favorability and Structural Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict the geometric and electronic properties of molecules with a high degree of accuracy. researchgate.neteurjchem.com

In the study of this compound, DFT calculations can be used to determine the most energetically favorable structures. Different potential isomers and conformers, such as monomeric versus dimeric or trimeric forms, and various coordination modes of the 2-ethylhexanoate ligand (monodentate, chelating, bridging), can be modeled. By performing geometry optimization calculations, the lowest energy (most stable) structure can be identified. mdpi.com

These calculations provide valuable data on:

Bond Lengths and Angles: Predicted Ga-O bond lengths and O-Ga-O bond angles for the most stable structure.

Relative Stabilities: The energy differences between various possible structures, indicating which are most likely to exist.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental FTIR spectra to validate the predicted structure and aid in the assignment of spectral bands.

Electronic Properties: Information on the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and partial atomic charges, which helps to understand the nature of the Ga-O bond and the reactivity of the compound.

By comparing the energies of different computed structures, DFT can confirm the energetic favorability and structural stability of the experimentally observed form of this compound.

Modeling of Coordination Complexes and Ligand Interactions

Computational modeling serves as a powerful tool to elucidate the three-dimensional structures and electronic properties of coordination complexes, providing insights that complement experimental data. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of modeling coordination complexes and ligand interactions can be understood by examining research on analogous gallium(III) complexes.

Theoretical Frameworks and Computational Methods:

Density Functional Theory (DFT) is a predominant computational method employed to model gallium complexes. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic structures with a reasonable degree of accuracy. For instance, in studies of gallium(III) complexes with aminobisphenolate ligands, DFT has been used to understand the coordination environment around the gallium center. These studies often involve geometry optimizations to find the most stable arrangement of the ligands around the gallium ion, followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

Modeling of Coordination Geometries:

Gallium(III), with its d¹⁰ electronic configuration, typically adopts a tetrahedral or octahedral coordination geometry. In the case of this compound, the 2-ethylhexanoate ligand, being a carboxylate, can coordinate to the gallium center in several modes: monodentate, bidentate chelating, or bridging. Computational models can predict the most favorable coordination mode by comparing the relative energies of the different possible isomers. For related metal carboxylates, it has been shown that the coordination mode is influenced by factors such as the steric bulk of the ligand and the nature of the metal ion.

Analysis of Ligand Interactions:

The interaction between the gallium ion and the 2-ethylhexanoate ligand is primarily electrostatic, involving the positively charged Ga(III) ion and the negatively charged carboxylate group. However, covalent contributions to the Ga-O bond are also significant. Computational models can quantify the nature of these interactions through various analysis techniques, such as Natural Bond Orbital (NBO) analysis. NBO analysis can provide information about the charge distribution within the molecule and the extent of orbital overlap between the gallium and oxygen atoms, offering insights into the covalent character of the metal-ligand bond.

Simulating Spectroscopic Properties:

A key application of computational modeling is the simulation of spectroscopic data, which can then be compared with experimental results for validation. For instance, the vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. The characteristic asymmetric and symmetric stretching frequencies of the carboxylate group are particularly sensitive to its coordination mode. In a study involving the reaction of trimethylgallium (TMGa) with 2-ethylhexanoic acid (2-EHA), Fourier-transform infrared spectroscopy (FTIR) was used to characterize the resulting this compound species. The observed shifts in the C=O stretching frequency upon coordination provide experimental evidence for the formation of the gallium-carboxylate bond, which can be rationalized and further investigated through computational modeling.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies

While specific computational data for this compound is not available, the following interactive table illustrates how such data would typically be presented, comparing theoretically predicted vibrational frequencies with experimental FTIR data for key functional groups.

Functional GroupPredicted Frequency (cm⁻¹) (Hypothetical)Experimental FTIR Frequency (cm⁻¹)Vibrational Mode
Carboxylate (C=O)1580(Value not available)Asymmetric Stretch
Carboxylate (C-O)1450(Value not available)Symmetric Stretch
Alkyl (C-H)2960-2850(Value not available)Stretching

Note: The predicted frequencies are hypothetical examples to demonstrate the application of computational modeling. Experimental values would be obtained from the FTIR spectrum of this compound.

The modeling of coordination complexes and ligand interactions provides a molecular-level understanding of the structure and bonding in this compound. By employing computational techniques like DFT, researchers can predict geometries, analyze electronic structures, and simulate spectroscopic properties, thereby guiding the rational design of new materials and catalysts based on this versatile gallium compound.

Applications of Gallium 2 Ethylhexanoate in Advanced Materials Science Research

Precursor in Quantum Dot and Semiconductor Nanocrystal Synthesis

Gallium 2-ethylhexanoate (B8288628) is utilized in the colloidal synthesis of semiconductor nanocrystals, including ternary and quaternary quantum dots.

The incorporation of gallium into indium phosphide (B1233454) (InP) based quantum dots to form In₁₋ₓGaₓP alloys is a key strategy for tuning their optical properties, particularly for achieving blue emission. rsc.orgnih.gov The nature of the gallium precursor is critical in this process. Research has shown that the use of different gallium precursors can lead to different outcomes. For instance, using gallium oleate (B1233923) can result in the formation of larger InP/GaP core/shell nanocrystals, causing a red shift in photoluminescence, while gallium acetylacetonate (B107027) can lead to the formation of an InGaP alloy structure, enabling blue-shifted emission. nih.gov

The synthesis of In₁₋ₓGaₓP alloy quantum dots often involves the reaction of metal carboxylates with a phosphorus precursor. rsc.orgrsc.org By varying the ratio of gallium to indium precursors, the bandgap of the resulting quantum dots can be tuned. rsc.org For example, increasing the Ga-to-In feed ratio in the synthesis of In₁₋ₓGaₓP/ZnS quantum dots leads to a blue-shift in the photoluminescence spectra, indicating successful incorporation of gallium and a widening of the bandgap. rsc.org

Table 1: Effect of Ga-to-In Feed Ratio on In₁₋ₓGaₓP/ZnS Quantum Dot Emission

Ga-to-In Feed Ratio Resulting Structure Photoluminescence (PL) Shift Reference

The molecular structure of the gallium precursor significantly influences its reactivity and the resulting nanocrystal properties. Conventional gallium halide-derived precursors often exist as stable Ga₂X₆ dimers. rsc.org The strong bonds of the bridging halides in these dimeric structures require high activation energy for decomposition, leading to lower reactivity compared to their indium counterparts. rsc.orgrsc.org This can result in low gallium incorporation or non-uniform alloying. rsc.org

In contrast, gallium precursors with a monomeric structure, such as those derived from trimethylgallium (B75665) (TMGa) and 2-ethylhexanoic acid (2-EHA), exhibit higher reactivity. rsc.orgrsc.org These monomeric gallium tri-carboxylates facilitate more efficient incorporation of gallium into the nanocrystal lattice. rsc.org Studies have shown that gallium carboxylates derived from gallium iodide maintain a dimeric structure with only partial substitution of the halide with carboxylate groups. rsc.orgrsc.org Conversely, those derived from TMGa adopt a monomeric structure with fully substituted carboxylate groups. rsc.orgrsc.org The use of these monomeric precursors in the synthesis of In₁₋ₓGaₓP quantum dots leads to a narrow size distribution and uniform composition. rsc.org

First-principles DFT calculations support these experimental findings, showing that the dimerization of monomeric GaI₃ is thermodynamically favorable, while the formation of monomeric gallium tri-2-ethylhexanoate from TMGa is highly favorable. rsc.orgrsc.org

Table 2: Comparison of Dimeric and Monomeric Gallium Precursors

Precursor Source Molecular Structure Reactivity Ga Incorporation Resulting Nanocrystal Properties Reference
Gallium Iodide Dimeric (Ga₂I₂(RCOO)₄) Low Low/Non-uniform Core/shell-like structures rsc.orgrsc.org

The formation of alloyed quantum dots from organometallic precursors is a complex process involving nucleation and growth stages. nih.gov In a typical synthesis, metal precursors are mixed in a solvent and react at elevated temperatures. nih.gov The reactivity of the precursors plays a crucial role in determining the final composition and structure of the alloyed nanocrystals.

For instance, in the one-pot synthesis of Zn₀.₅Cd₀.₅Se alloy quantum dots, precursors like cadmium oxide and zinc acetate (B1210297) form intermediate complexes with oleic acid and oleylamine. nih.govresearchgate.net The thermal decomposition of these complexes leads to the formation of the alloyed quantum dots. nih.govresearchgate.net The concentration of ligands, such as oleylamine, can influence the size and growth of the nanocrystals by forming complexes that can either inhibit or promote the reaction between the metal precursors and the chalcogenide source. nih.govresearchgate.net

The synthesis of multicomponent alloy quantum dots is generally more complex than that of single-component quantum dots. nih.govresearchgate.net The "one-pot" method, where all precursors are introduced at the beginning of the reaction, has become a popular approach for fabricating alloyed quantum dots. nih.govresearchgate.net

Precursor in Thin Film Fabrication via Solution-Based Methods

Gallium 2-ethylhexanoate is also a valuable precursor in the fabrication of thin films using solution-based deposition techniques. These methods offer advantages such as cost-effectiveness and precise compositional control. researchgate.netarxiv.org

Metal-Organic Decomposition (MOD) is a non-hydrolytic chemical solution deposition technique that utilizes metal-organic compounds, such as metal carboxylates, dissolved in a common solvent. researchgate.netacademie-sciences.fr this compound can be used as a precursor in MOD for the fabrication of oxide thin films. researchgate.net The process typically involves dissolving the metal-organic precursors to the desired stoichiometry, depositing the solution onto a substrate (e.g., by spin-coating), and then thermally annealing the film to decompose the organic components and form the desired inorganic material. academie-sciences.frgoogle.com

The MOD technique using long-chain carboxylate precursors like 2-ethylhexanoates is characterized by the low reactivity and minimal chemical interactions between the different precursor compounds in the solution. academie-sciences.fr This allows for excellent molecular-level control over the composition of the resulting thin film. researchgate.netarxiv.org This method has been successfully used to prepare various complex oxide thin films. researchgate.netarxiv.org

Chemical Vapor Deposition (CVD) is a process where volatile precursors are introduced into a reaction chamber to react or decompose at a substrate surface, forming a thin film. americanelements.com this compound, being a metal-organic compound, can potentially be used as a precursor in CVD processes, particularly in variations like Metal-Organic Chemical Vapor Deposition (MOCVD) or Aerosol-Assisted Chemical Vapor Deposition (AACVD). nih.govlsbu.ac.uk

In AACVD, the precursor is first dissolved in a solvent, and the resulting solution is aerosolized and transported to the heated substrate where decomposition and film formation occur. nih.govlsbu.ac.uk While specific examples detailing the use of this compound in CVD are not as prevalent as for other gallium precursors like gallium acetylacetonate or triethylgallium (B73383), its properties as a metal-organic compound make it a candidate for such applications. nih.govlsbu.ac.ukcomsol.com The choice of precursor in CVD is critical as it influences the deposition temperature and the purity and properties of the resulting film.

Investigation of Decomposition Kinetics and Mechanisms in Thin Films

The thermal decomposition of this compound is a critical process in the fabrication of gallium oxide (Ga₂O₃) thin films, a material of significant interest for wide-bandgap semiconductor applications. As an organometallic precursor, its decomposition pathway directly influences the purity, crystallinity, and morphology of the final oxide film.

Research into the decomposition of gallium carboxylates often involves thermogravimetric analysis (TGA) to understand the temperature-dependent mass loss stages. For instance, studies on related metal carboxylate precursors, like those used for perovskite films, highlight that the long aliphatic chains of ligands like 2-ethylhexanoate allow for dissolution in nonpolar solvents, a key step in solution-based deposition methods. utwente.nlacademie-sciences.fr The decomposition of these precursors is a complex process involving the breakdown of the organic ligands, leading to the formation of the metal oxide. utwente.nl

While specific kinetic data for this compound is not extensively detailed in the provided results, the general mechanism for metal carboxylate decomposition involves the pyrolysis of the organic components. utwente.nl For gallium-containing precursors like gallium nitrate (B79036), thermal treatment leads to the formation of intermediates such as gallium hydroxide (B78521) nitrate (Ga(OH)₂(NO₃)) and gallium oxynitrate (GaO(NO₃)) before the final conversion to gallium oxide (Ga₂O₃). researchgate.netipme.ru A similar multi-step process involving the breakdown of the ethylhexanoate ligands is anticipated for this compound, ultimately yielding Ga₂O₃. The atmosphere and temperature at which this decomposition occurs are crucial; for example, various polymorphs of Ga₂O₃ can be formed depending on the annealing temperature, with the stable β-Ga₂O₃ phase often achieved at high temperatures around 900-1000°C. researchgate.netitmo.rumdpi.com

First-principles density functional theory (DFT) has been employed to study the decomposition of related compounds on Ga₂O₃ surfaces, providing insight into potential surface reactions during film growth. researchgate.net Such computational approaches can elucidate the preferred adsorption configurations and decomposition pathways, revealing how surface defects and temperature influence the byproducts, which could be CO₂ or CO and water. researchgate.net

Development of Mixed-Metal Oxide Films using this compound (e.g., Gallium-Tin Oxide)

This compound serves as a valuable precursor in the synthesis of mixed-metal oxide films, such as gallium-tin oxide (GTO). These materials are investigated for their potential in transparent conductive oxides and as semiconductor layers in thin-film transistors (TFTs). The sol-gel method is a common solution-based route for preparing these films, offering advantages in terms of cost and scalability over vacuum-based techniques. itmo.rumdpi.comitmo.ru

In a typical sol-gel process for GTO, this compound would be dissolved in a suitable organic solvent, along with a tin precursor like tin(II) 2-ethylhexanoate or tin chloride. mdpi.comacs.org The ratio of the gallium and tin precursors is a critical parameter that allows for the tuning of the film's electrical and structural properties. mdpi.com Research has shown that mixing gallium and tin can significantly improve the performance of TFTs. mdpi.comresearchgate.net

For example, a study using gallium nitrate and tin chloride precursors found that an optimal weight ratio of Ga:Sn precursor sols (1.0:0.9) yielded the best TFT performance. mdpi.comresearchgate.net The resulting GTO films exhibited smaller grains compared to pure tin oxide films and an amorphous morphology when gallium content was high. mdpi.comresearchgate.net The incorporation of gallium into the tin oxide matrix can increase the oxygen deficiency ratio, which influences conductivity. mdpi.com Furthermore, the final annealing temperature plays a crucial role; annealing a GTO film at 900°C was shown to dramatically enhance the field-effect mobility from 0.02 to 1.03 cm²/Vs. mdpi.comresearchgate.net

The table below summarizes findings from research on solution-processed Gallium-Tin Oxide films, illustrating the impact of composition and annealing on device performance.

Precursor SystemGa:Sn Ratio (Precursor Sols)Annealing Temp. (°C)Resulting Film MorphologyField-Effect Mobility (cm²/Vs)
Gallium Nitrate / Tin Chloride1.0 : 0.0900Amorphous-
Gallium Nitrate / Tin Chloride0.0 : 1.0900Nanocrystalline-
Gallium Nitrate / Tin Chloride1.0 : 0.9500Smaller grains than pure SnO₂0.02
Gallium Nitrate / Tin Chloride1.0 : 0.9900-1.03
Data derived from studies on solution-processed Ga:Sn oxide TFTs. mdpi.comresearchgate.net

Catalytic Applications and Research

This compound is recognized for its utility as a catalyst in various organic reactions, particularly in polymerization and oxidation processes. americanelements.comatamanchemicals.com Its solubility in organic solvents makes it a suitable candidate for homogeneous catalysis. americanelements.com

Role in Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Gallium complexes, in general, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL), which are monomers for producing biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). scilit.comresearchgate.netresearchgate.netfrontiersin.org The design of the catalyst, including the metal center and the surrounding ligands, is crucial for controlling the polymerization activity and the properties of the resulting polymer. frontiersin.org

While tin(II) 2-ethylhexanoate (tin octoate) is the industry standard for ROP, concerns over tin's toxicity for biomedical applications have driven research into alternatives. researchgate.netnih.gov Gallium compounds are attractive due to their potentially lower toxicity. scilit.com

Research has demonstrated that various gallium complexes, including those with aminobisphenolate and salen-type ligands, exhibit extremely high activity in the ROP of ε-caprolactone, sometimes even at room temperature, and high activity for lactide polymerization. scilit.comresearchgate.netrsc.org The mechanism typically follows a coordination-insertion pathway, where the cyclic ester coordinates to the gallium center before the ring is opened by a nucleophilic attack. researchgate.netmdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to understand the polymerization mechanisms. nih.govacs.org For instance, DFT simulations of ROP with a gallium aminobisphenolate complex suggested that the polymerization of ε-caprolactone could proceed faster than that of lactide. nih.gov Studies comparing gallium and indium complexes for lactide ROP have shown that ligand effects can be more significant than the Lewis acidity of the metal center in determining reactivity. acs.org

The table below presents representative data on the ROP of ε-caprolactone and L-lactide using different gallium-based catalytic systems.

Catalyst SystemMonomerConditionsConversion (%)
Gallium Aminobisphenolate Complexε-Caprolactone25°C, 15 min100
Gallium Aminobisphenolate ComplexL-Lactide110°C, 24 h98
(salen)Ga-OBn Complexrac-LactideToluene, 110°CHigh
(salen)Ga-OBn Complexε-CaprolactoneToluene, 110°CHigh
Data derived from studies on Gallium(III) complexes as ROP initiators. scilit.comresearchgate.netrsc.org

Design and Synthesis of Novel Gallium-Containing Catalytic Materials

This compound can serve as a precursor for creating novel, advanced catalytic materials. The design of these materials often focuses on enhancing stability, activity, and selectivity by controlling the catalyst's structure at the nanoscale. acs.orgcardiff.ac.ukdtu.dk

One approach involves synthesizing nanostructured gallium oxides with controlled morphology. For example, gallium oxide nanorods with very small dimensions (20-80 nm length, 3-5 nm width) have been prepared through template-free methods. nih.gov The high surface-to-volume ratio and abundance of coordinatively unsaturated surface sites on these nanostructures make them highly effective heterogeneous catalysts. nih.govuantwerpen.be Similarly, gallium oxide nanoplates with varying aspect ratios have been synthesized and used as catalysts for the synthesis of carbamates from CO₂. mdpi.com

Another strategy is the creation of supported catalysts, where gallium species are dispersed on a solid support like silica (B1680970) or zeolites. acs.orgchemrxiv.org This can lead to single-site heterogeneous catalysts where isolated Ga³⁺ ions, acting as Lewis or Brønsted acid sites, are responsible for the catalytic activity. chemrxiv.org Mesoporous gallosilicates, prepared via aerosol-assisted sol-gel processes, have shown outstanding activity and selectivity in reactions like the conversion of glycerol (B35011) to solketal. chemrxiv.org

The development of supported catalytically active liquid metal solutions (SCALMS) represents another innovative direction. nih.gov In this concept, a liquid gallium alloy containing another metal (e.g., nickel, cobalt) is supported on a porous solid. nih.gov This approach has been tested for high-temperature applications like the dry reforming of methane, where the liquid nature of the catalyst can impart unique properties, such as resistance to coke formation. nih.gov

Advanced Analytical Techniques for Research on Gallium 2 Ethylhexanoate Systems

Spectroscopic Methods for Detailed Chemical State and Ligand Environment Characterization

Spectroscopic techniques are indispensable for probing the bonding, structure, and electronic environment of gallium 2-ethylhexanoate (B8288628).

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for characterizing the carboxylate ligand's coordination to the gallium center. In the synthesis of gallium 2-ethylhexanoate, FTIR spectra confirm the substitution of precursor groups (e.g., methyl groups from trimethylgallium (B75665), TMGa) with carboxylate groups. This is evidenced by the appearance of a distinctive C–O stretching peak after the reaction. nih.gov The spectra of gallium carboxylates typically show key vibrational peaks corresponding to C–H stretching (2990–2850 cm⁻¹), C–O stretching (1600–1500 cm⁻¹ and 1430–1400 cm⁻¹), and C–H bending (1462 cm⁻¹), which are indicative of the 2-ethylhexanoate (2-EHA) ligand. nih.govacs.org The precise positions of the carboxylate stretching bands can help distinguish between different coordination modes such as monodentate, bidentate bridging, or chelating. uwaterloo.ca

X-ray Photoelectron Spectroscopy (XPS) provides critical information on the elemental composition and chemical oxidation state of the gallium atom. acs.org Analysis of the Ga 3d, Ga 2p, and Auger electron peaks can elucidate the chemical environment of gallium. acs.org For instance, in studies of this compound derived from gallium iodide, XPS measurements of the I 3d core-level were used to confirm that iodine atoms remained in the final product, indicating only partial substitution of the halide by the carboxylate ligand. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is another powerful technique used to characterize the organic ligand environment in metal carboxylates, confirming the structure of the 2-ethylhexanoate groups and ensuring the absence of precursor residues like alkoxy groups. nih.gov

Table 1: Key FTIR Vibrational Peaks for this compound

Vibrational Mode Wavenumber (cm⁻¹) Significance
C–H Stretching 2990–2850 Confirms the presence of the alkyl chains of the 2-EHA ligand. nih.govacs.org
Asymmetric C–O Stretching 1600–1500 Indicates carboxylate group coordination to the gallium center. nih.govacs.org
Symmetric C–O Stretching 1430–1400 Paired with the asymmetric stretch, it helps determine the coordination mode. nih.govacs.org

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for investigating its structure and potential aggregation in solution.

Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry has been successfully used to identify the molecular structure of this compound synthesized from different precursors. For the product derived from trimethylgallium (TMGa), LDI-TOF analysis revealed a sharp peak at an m/z of 497.52. nih.govacs.org This value closely matches the molar mass of monomeric gallium tris(2-ethylhexanoate) [Ga(O₂CCH(C₂H₅)C₄H₉)₃], suggesting a structure where the methyl groups of the precursor are fully substituted by the carboxylate ligands. nih.govacs.org

Electrospray Ionization (ESI) mass spectrometry studies on other metal 2-ethylhexanoates have shown that these compounds can exist as complex mixtures of various metal ion clusters. researchgate.net This highlights the utility of mass spectrometry in revealing the potential for oligomerization or the formation of complex structures in this compound systems, which can influence their reactivity and application.

Table 2: LDI-TOF Mass Spectrometry Data for this compound

Precursor Observed m/z Inferred Structure Reference

Elemental Analysis for Stoichiometry and Compositional Verification

Elemental analysis provides quantitative data on the mass percentages of elements like carbon, hydrogen, and gallium, which is crucial for verifying the stoichiometry of the synthesized compound and supporting proposed molecular structures. nih.govuwaterloo.ca

Table 3: Elemental Analysis of Carbon Content in this compound

Precursor Experimental C% Proposed Structure Theoretical C% Reference
Gallium Iodide ~36% Dimeric, partially substituted: Ga₂I₂(2-EHA)₄ 39.0% nih.govacs.orguwaterloo.ca

Advanced Correlational Spectroscopy (e.g., 2D-FTIR-COS) for Reaction Mechanism Elucidation

Two-dimensional Fourier Transform Infrared Correlation Spectroscopy (2D-FTIR-COS) is a powerful analytical technique for studying complex reaction mechanisms by monitoring changes in vibrational spectra over time or in response to an external perturbation. uwaterloo.ca This method spreads overlapping one-dimensional IR peaks across a second dimension, enhancing spectral resolution and revealing the sequence of chemical events. nih.govacs.orguwaterloo.ca

In the context of metal carboxylates, 2D-FTIR-COS has been used to analyze the photochemically induced decomposition of various metal 2-ethylhexanoate complexes. nih.govuwaterloo.ca The analysis of synchronous and asynchronous correlation plots allows for the confident assignment of vibrational bands to specific ligand coordination environments, such as monodentate, bridging, and chelating modes. acs.orguwaterloo.ca

By tracking these distinct bands over the course of a reaction, researchers can elucidate complex mechanistic pathways. For example, studies on the decomposition of metal 2-ethylhexanoates have shown that ligands initially in monodentate and bridging configurations are first converted into a chelating mode before they are ultimately lost as volatile products. nih.govuwaterloo.ca The disrelation component of the 2D-COS spectra can indicate a multi-stage reaction, providing clear evidence for the formation of intermediate species. uwaterloo.ca This capability makes 2D-FTIR-COS an invaluable tool for understanding the synthesis and transformation mechanisms of this compound systems.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and quantitative technique for determining the elemental composition of materials. vietnamjournal.ruacs.org It is particularly useful for accurately measuring the amount of gallium incorporated into final products, such as alloyed quantum dots, that are synthesized using this compound as a precursor. nih.gov

The method involves digesting the sample, typically in strong acids like aqua regia, to bring the elements into a liquid solution. nih.gov This solution is then introduced into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at their characteristic wavelengths. acs.org The spectrometer measures the intensity of this emitted light to determine the concentration of each element. acs.org

In research involving In₁₋ₓGaₓP quantum dots synthesized with gallium carboxylate precursors, ICP-OES was used to quantitatively characterize the Ga-to-In ratio in the final nanocrystals. nih.gov This analysis is critical for correlating the precursor chemistry with the final material composition and its resulting optical and electronic properties. The technique is known for its high precision and reliability, with standard solutions traceable to NIST standards. vietnamjournal.ru

Future Research Directions and Emerging Areas in Gallium 2 Ethylhexanoate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new and more efficient methods for synthesizing gallium 2-ethylhexanoate (B8288628) and related gallium carboxylates is a primary area of future research. Traditional synthesis routes can sometimes be energy-intensive or require expensive starting materials. google.com

Future efforts will likely focus on:

Electrochemical Synthesis: An electrolytic process using a gallium anode in a solution of 2-ethylhexanoic acid has been explored for producing metal 2-ethylhexanoates with high purity and yield. google.com Further optimization of this method for gallium could offer a more sustainable and controlled synthetic route.

Mechanochemistry: This solid-state synthesis technique, which uses mechanical force to induce chemical reactions, could provide a solvent-free and energy-efficient alternative for producing gallium 2-ethylhexanoate.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved purity, and safer operation for the synthesis of gallium compounds.

Microwave-Assisted Synthesis: This method can accelerate reaction times and improve energy efficiency in the synthesis of metal-organic compounds. acs.org

A significant focus will be on developing "green" synthetic methods that minimize waste, reduce energy consumption, and utilize renewable or less hazardous starting materials. This aligns with the broader push towards sustainable chemistry in materials science.

Rational Design of Precursors for Tailored Material Properties

This compound is a versatile precursor for the synthesis of various gallium-containing materials, including oxides and compound semiconductors. cornell.eduresearchgate.net The rational design of this and related precursors is crucial for controlling the properties of the final materials at the molecular level. researchgate.netescholarship.org

Key research directions include:

Precursor Engineering: Modifying the ligands of the gallium complex can influence its volatility, decomposition temperature, and reactivity. This allows for the fine-tuning of deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) to achieve desired film thickness, composition, and morphology. cornell.eduacs.org

Single-Source Precursors: Designing single-molecule precursors that contain both gallium and another element (e.g., nitrogen, phosphorus, or sulfur) can simplify the synthesis of binary compounds like GaN, GaP, or GaS, ensuring a more uniform and controlled composition.

Control of Monomeric vs. Dimeric Structures: Research has shown that the structure of the gallium precursor—whether it is monomeric or dimeric—significantly impacts its reactivity and incorporation into materials like quantum dots. rsc.orgrsc.org For instance, monomeric gallium carboxylate precursors derived from trimethylgallium (B75665) lead to more efficient gallium incorporation in InGaP quantum dots compared to dimeric precursors derived from gallium halides. rsc.orgrsc.org This understanding is critical for designing precursors that yield materials with specific optoelectronic properties.

Precursor SourceResulting Gallium Carboxylate StructureApplicationFinding
Trimethylgallium (TMGa)MonomericInGaP Quantum DotsMore efficient Ga incorporation, leading to shorter emission wavelengths. rsc.orgrsc.org
Gallium IodideDimeric (with bridging halides)InGaP Quantum DotsLower reactivity and less efficient Ga incorporation. rsc.org

Advanced Understanding of Structure-Reactivity Relationships in Catalysis and Materials Formation

A deeper understanding of the relationship between the molecular structure of this compound and its reactivity is fundamental to advancing its applications in catalysis and materials science. acs.orgethz.ch

Future research will likely involve:

In-situ and Operando Spectroscopy: Techniques like X-ray absorption spectroscopy (XAS) and Fourier-transform infrared spectroscopy (FTIR) can be used to study the decomposition pathways of this compound under reaction conditions. This provides real-time insights into the formation of intermediate species and the final material.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure and reaction mechanisms of this compound. rsc.org These theoretical studies can predict the stability of different precursor structures and their reaction energetics, guiding the rational design of new catalysts and materials. For example, DFT calculations have shown that the formation of gallium tri-2-ethylhexanoate from monomeric trimethylgallium is a highly favorable reaction. rsc.org

Catalysis: Gallium compounds, often derived from precursors like this compound, are used in various catalytic processes, including polymerization and oxidation reactions. americanelements.comresearchgate.net Future work will aim to elucidate the nature of the active catalytic sites and the reaction mechanisms to develop more selective and efficient catalysts.

Integration with Emerging Nanoscience and Quantum Technologies

The unique properties of gallium-based materials make them highly relevant for emerging technologies in nanoscience and quantum computing. rsc.orgtue.nl this compound serves as a key precursor in these applications.

Areas of exploration include:

Quantum Dots: As demonstrated in the synthesis of InGaP quantum dots, this compound is crucial for creating cadmium-free quantum dots for displays and lighting. rsc.orgrsc.org Future research will focus on achieving even greater control over the size, shape, and composition of these nanocrystals to fine-tune their optical and electronic properties for applications in next-generation displays and quantum computing. rsc.orgtue.nl

Nanowires and Nanorods: Solution-liquid-solid (SLS) synthesis is a promising method for growing one-dimensional nanostructures. acs.org this compound can be used as a precursor to create gallium-containing nanowires for applications in nanoelectronics and photonics.

Thin-Film Transistors: Gallium oxide, which can be deposited using this compound as a precursor, is a wide-bandgap semiconductor with potential applications in high-power electronics and transparent thin-film transistors. cornell.eduindium.com Research will continue to optimize the deposition processes to improve the performance and reliability of these devices.

Development of Multimetallic Systems Incorporating this compound

The combination of gallium with other metals in multimetallic systems can lead to materials with synergistic properties that are not achievable with single-metal systems. This compound is an ideal building block for creating these complex materials.

Future research will focus on:

Mixed-Metal Oxides: By co-decomposing this compound with other metal carboxylates, it is possible to synthesize mixed-metal oxides with tailored electronic, magnetic, and catalytic properties. For example, the combination of indium and gallium oxides is used in transparent conducting films.

Alloyed Nanocrystals: The synthesis of alloyed quantum dots, such as InGaP, demonstrates the potential of using multiple metal carboxylate precursors. rsc.org This approach can be extended to other alloy systems to create a wider range of functional nanomaterials.

Core-Shell Nanostructures: Gallium-containing shells can be grown on nanocrystal cores to enhance their stability and modify their surface chemistry. For instance, a ZnS shell is often grown on InGaP cores to improve their photoluminescence quantum yield. rsc.org

Q & A

Q. What experimental methodologies are recommended for synthesizing high-purity gallium 2-ethylhexanoate?

To optimize synthesis, focus on controlling reaction stoichiometry, solvent selection (e.g., anhydrous conditions), and purification steps like vacuum distillation or recrystallization. Use inert atmospheres to prevent oxidation and monitor reaction progress via pH or spectroscopic techniques. Ensure detailed documentation of reaction parameters (temperature, time, molar ratios) to enhance reproducibility . Post-synthesis, validate purity using elemental analysis (e.g., ICP-MS for gallium content) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the organic ligand (e.g., ¹H/¹³C NMR).
  • X-ray Diffraction (XRD) : To determine crystal structure if single crystals are obtainable.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.
  • FTIR : To verify carboxylate binding modes (e.g., bridging vs. chelating).
    Cross-validate results with elemental analysis (e.g., CHNS/O for carbon/hydrogen content) and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies may arise from variations in experimental conditions (e.g., heating rate, atmosphere). To address this:

Replicate studies under standardized conditions (e.g., N₂ vs. air atmosphere).

Analyze decomposition byproducts using gas chromatography-mass spectrometry (GC-MS).

Apply statistical tools (e.g., ANOVA) to evaluate significance of observed differences .
Example data comparison:

StudyDecomposition Temp. (°C)AtmosphereMethod
A220N₂TGA
B195AirDSC

Q. What experimental designs are suitable for probing the toxicity mechanisms of this compound in biological systems?

Leverage read-across methodologies (used for structurally similar compounds like calcium 2-ethylhexanoate ):

In vitro models : Use cell lines (e.g., HepG2 for liver toxicity) to assess cytotoxicity and oxidative stress markers (e.g., ROS, glutathione levels).

In vivo studies : Conduct dose-response experiments in model organisms, prioritizing endpoints identified in analogous compounds (e.g., developmental effects).

Analytical validation : Quantify gallium bioaccumulation using ICP-MS or synchrotron-based X-ray fluorescence .

Q. How can machine learning enhance the quantification of gallium in complex matrices?

A neural network-based approach, as demonstrated for gallium in plutonium matrices via laser-induced breakdown spectroscopy (LIBS), can be adapted:

Train a convolutional neural network (CNN) on LIBS spectral data to identify gallium signatures.

Validate against traditional methods (e.g., ICP-MS) for accuracy (reported LOD: 0.05 wt% ).

Optimize preprocessing steps (e.g., baseline correction, normalization) to reduce matrix interference .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing contradictory data in gallium coordination chemistry?

  • Multivariate analysis : Principal Component Analysis (PCA) to identify variables influencing stability/reactivity.
  • Error propagation : Quantify uncertainties in spectroscopic measurements (e.g., peak integration errors in NMR).
  • Bayesian inference : To model probabilistic relationships between synthesis conditions and product purity .

Q. How to design a reproducible protocol for this compound’s application in material science?

Define controlled variables (e.g., precursor concentration, solvent polarity).

Include negative controls (e.g., ligand-free reactions) to isolate gallium’s role.

Document equipment calibration (e.g., furnace temperature gradients in pyrolysis studies) .

Data Presentation and Ethics

Q. How should raw and processed data be managed in gallium studies?

  • Raw data : Archive in appendices (e.g., spectral files, chromatograms).
  • Processed data : Summarize key trends in figures/tables (e.g., TGA weight loss curves, NMR shifts).
  • Ethical reporting : Disclose conflicts of interest and adhere to ICMJE guidelines for chemical safety documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.